molecular formula C21H19N3O3 B2837270 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide CAS No. 2034456-37-4

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide

Cat. No. B2837270
CAS RN: 2034456-37-4
M. Wt: 361.401
InChI Key: XDOJPVUXAHJODB-UHFFFAOYSA-N
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Description

“N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds, such as 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives, has been reported . These compounds were synthesized as PARP1 inhibitors, which play an important role in single-strand DNA break repair processes . A similar synthetic method could potentially be used for the synthesis of “N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide”.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds involve the reaction of 2-aminophenols with alkynones . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .

Scientific Research Applications

Hydrolytic Ring Opening Reactions

Research into hydrolytic ring-opening reactions of quinazoline derivatives, similar to the structure of interest, provides insights into their chemical behavior under various conditions. Shemchuk et al. (2010) explored the hydrolysis of ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate, revealing its transformation under acid, alkaline, or neutral medium into different benzamide derivatives. This study highlights the chemical versatility and potential for creating diverse compounds from quinazoline derivatives (Shemchuk, Chernykh, Levashov, & Sytnik, 2010).

Antimicrobial Agents

The development of antimicrobial agents is a significant area of research for quinazoline and isoquinoline derivatives. For instance, Desai et al. (2011) synthesized a series of compounds with potential antibacterial and antifungal activities, demonstrating the relevance of such derivatives in medicinal chemistry for creating new therapies against infectious diseases (Desai, Dodiya, & Shihora, 2011).

Cytotoxic Activity

The investigation into the cytotoxic activities of compounds, including quinazoline derivatives, is crucial for discovering potential cancer treatments. Bu et al. (2001) synthesized a series of 7-oxo-7H-dibenz[f,ij]isoquinoline and benzo[e]perimidine derivatives with cationic side chains, evaluating their effects on biological activity and showing significant potential in cancer therapy (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Synthesis of Bioactive Molecules

The synthesis of bioactive molecules involving quinazoline derivatives is a key area of research, aiming at identifying compounds with various pharmacological activities. Patel et al. (2009) explored the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening, indicating the broad applicability of these compounds in drug discovery (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]isoquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-19-14-27-18-8-4-2-6-16(18)13-24(19)12-11-23-21(26)20-17-7-3-1-5-15(17)9-10-22-20/h1-10H,11-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOJPVUXAHJODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide

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